叔丁基(6-甲基-2-(4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)吡啶-3-基)氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

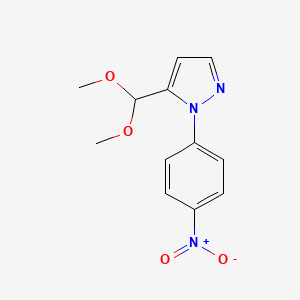

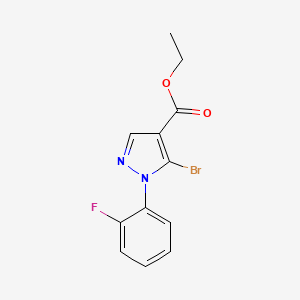

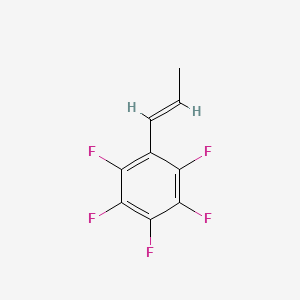

“tert-Butyl (6-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate” is a chemical compound with the empirical formula C21H33BN2O5 . It is a solid substance .

Synthesis Analysis

The synthesis of this compound could involve a palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with various aryl halides .Molecular Structure Analysis

The molecular weight of this compound is 404.31 . The SMILES string representation isCC(C)(C)OC(=O)N1CCC(COc2ncccc2B3OC(C)(C)C(C)(C)O3)C1 . Chemical Reactions Analysis

The compound may be involved in palladium-catalyzed synthesis of N-Boc-protected anilines .Physical And Chemical Properties Analysis

This compound is a solid . The refractive index and density are not specified in the search results.科学研究应用

生物活性化合物的合成

叔丁基-4-(4-(4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)-1H-吡唑-1-基)哌啶-1-羧酸酯,一种相关化合物,是合成各种生物活性分子(包括克唑替尼)的重要中间体。合成过程涉及多步,从叔丁基-4-羟基哌啶-1-羧酸酯开始,通过质谱和1HNMR光谱分析确认结构。这些步骤的总产率约为 49.9% (孔德、张玉星、徐同升、周元章、郑鹏武、徐珊,2016)。

晶体学和构象分析

该化合物及其衍生物的晶体结构和构象行为已得到广泛研究。例如,3-氟-5-(4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)苯甲酸甲酯等化合物已经经历了三步取代反应,它们的结构通过各种光谱方法和 X 射线衍射得到证实。通过密度泛函理论 (DFT) 进行的构象分析表明,DFT 优化的分子结构与单晶 X 射线衍射确定的晶体结构一致,揭示了这些化合物的显着理化性质 (黄培源、杨振、吴启明、杨德志、陈健、柴红、赵春生,2021)。

作用机制

Target of Action

It is a significant intermediate of 1h-indazole derivatives , which have been reported to have various biological activities .

Mode of Action

It is known that the compound can be aromatized at the c5 position through the suzuki–miyaura reaction, and the structure can be further modified to exploit the derivation of the indazole structure type .

Biochemical Pathways

Indazole derivatives, for which this compound is an intermediate, are known to have anticancer, antiviral, antibacterial, antiprotozoal, antipsychotic, anti-inflammatory, analgesic, and radiosensitization effects .

Result of Action

As an intermediate of 1h-indazole derivatives, it may contribute to the various biological activities associated with these derivatives .

Action Environment

It is known that the compound is a solid at 20°c and should be stored in a cool environment (0-10°C) .

生化分析

Biochemical Properties

tert-Butyl (6-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate plays a crucial role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions . This compound interacts with various enzymes and proteins, including those involved in the catalytic processes of organic synthesis. The boronic acid moiety of the compound can form reversible covalent bonds with diols and other nucleophiles, which is essential for its role in enzyme inhibition and protein interaction . These interactions are vital for the compound’s function in biochemical assays and drug development.

Cellular Effects

The effects of tert-Butyl (6-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of kinases and other signaling proteins, thereby affecting downstream signaling cascades . Additionally, the compound can alter gene expression profiles by interacting with transcription factors and other regulatory proteins. These changes can lead to variations in cellular metabolism, affecting processes such as energy production and biosynthesis .

Molecular Mechanism

At the molecular level, tert-Butyl (6-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate exerts its effects through several mechanisms. One primary mechanism involves the formation of covalent bonds with target biomolecules, such as enzymes and proteins . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, the compound can influence gene expression by binding to DNA or interacting with transcription factors . These molecular interactions are crucial for the compound’s role in biochemical assays and therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tert-Butyl (6-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate can change over time. The compound’s stability and degradation are important factors to consider in experimental design . Over time, the compound may undergo hydrolysis or other chemical transformations, which can affect its activity and efficacy . Long-term studies have shown that the compound can have sustained effects on cellular function, although these effects may diminish as the compound degrades . Understanding these temporal dynamics is essential for optimizing the use of this compound in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of tert-Butyl (6-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and significant therapeutic effects . At higher doses, toxic or adverse effects can occur, including organ damage and metabolic disturbances . Threshold effects have been observed, where the compound’s efficacy plateaus or decreases at certain concentrations . These dosage-dependent effects are critical for determining the safe and effective use of the compound in preclinical studies.

Metabolic Pathways

tert-Butyl (6-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate is involved in several metabolic pathways. The compound can be metabolized by enzymes such as cytochrome P450s, which facilitate its breakdown and elimination from the body . Additionally, the boronic acid moiety can undergo oxidation and conjugation reactions, further influencing the compound’s metabolic fate . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and optimizing its use in therapeutic applications.

Transport and Distribution

Within cells and tissues, tert-Butyl (6-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, which facilitate its uptake and localization within specific cellular compartments . These interactions can affect the compound’s bioavailability and efficacy . Understanding the transport and distribution of the compound is crucial for optimizing its therapeutic potential and minimizing off-target effects.

Subcellular Localization

The subcellular localization of tert-Butyl (6-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate is an important factor in its activity and function. The compound can be directed to specific organelles or compartments within the cell through targeting signals or post-translational modifications . These localization mechanisms can influence the compound’s interactions with biomolecules and its overall efficacy . Understanding the subcellular distribution of the compound is essential for optimizing its use in biochemical assays and therapeutic applications.

属性

IUPAC Name |

tert-butyl N-[6-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27BN2O4/c1-11-9-10-12(20-14(21)22-15(2,3)4)13(19-11)18-23-16(5,6)17(7,8)24-18/h9-10H,1-8H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKTAPHBEFGWOMA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=N2)C)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27BN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90694472 |

Source

|

| Record name | tert-Butyl [6-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90694472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1309981-41-6 |

Source

|

| Record name | tert-Butyl [6-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90694472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,4-Dioxa-7-aza-spiro[4.4]nonane oxalate](/img/structure/B599169.png)

![3,9-Diazabicyclo[4.2.1]nonan-4-one](/img/structure/B599179.png)